![molecular formula C21H21NO3 B2517150 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide CAS No. 2097871-93-5](/img/structure/B2517150.png)

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

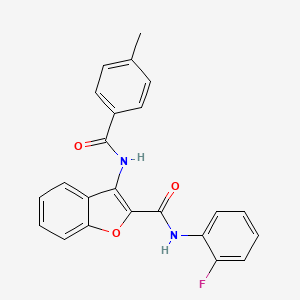

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide, commonly referred to as Xanthone, is a naturally occurring compound found in various plants including mangosteen, a tropical fruit. Xanthone exhibits a range of biological activities including anti-inflammatory, antioxidant, antitumor, and antiviral properties. Due to its potential therapeutic applications, Xanthone has been the subject of extensive scientific research.

Aplicaciones Científicas De Investigación

- Influenza A Virus (H1N1) : N-(4-Hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide has demonstrated promising antiviral activity against the influenza A virus (H1N1) . This is particularly relevant given the ongoing threat of flu outbreaks.

- Mechanism : The compound inhibits viral replication by interfering with receptor-binding complexes, specifically targeting hemagglutinin (HA) and neuraminidase (NA) proteins .

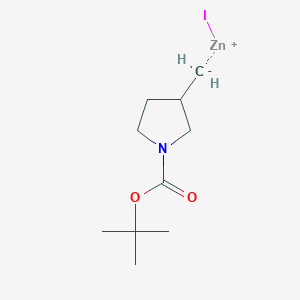

- Synthetic Strategy : The compound is synthesized using nitrosocarbonyl chemistry, which involves fleeting nitrosocarbonyl intermediates .

- Applications : Nitrosocarbonyls play a crucial role in the short-cut synthesis of carbocyclic nucleoside analogues . These analogues have potential antiviral properties.

- Antiviral Potential : N-(4-Hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide derivatives have shown activity against human herpes, varicella viruses, and the human papilloma virus (HPV) .

- Synthetic Protocol : The synthetic protocol relies on nitrosocarbonyl chemistry, emphasizing the importance of these intermediates .

- Mild Oxidation of Nitrile Oxides : An alternative synthesis pathway involves mild oxidation of nitrile oxides using N-methylmorpholine-N-oxide (NMO) .

- Thermolysis and Photolysis : Clean thermolysis and photolysis of 1,2,4-oxadiazole-4-oxides (reactive dimer of nitrile oxides) also lead to the compound .

Antiviral Activity

Nitrosocarbonyl Chemistry

Nucleoside Derivatives

Alternative Nitrosocarbonyl Pathways

Propiedades

IUPAC Name |

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c23-20(22-14-21(24)12-6-1-7-13-21)19-15-8-2-4-10-17(15)25-18-11-5-3-9-16(18)19/h2-6,8-12,19,24H,1,7,13-14H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAZPRUHNNFTHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile](/img/structure/B2517071.png)

![N-(2,4-difluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517075.png)

![5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole](/img/structure/B2517082.png)